
3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxybenzoylamino group, and a thioureido linkage attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Amidation Reaction: The trichloroethyl intermediate is then reacted with 3-methoxybenzoic acid to form the 3-methoxybenzoylamino derivative.
Thioureido Formation: The 3-methoxybenzoylamino derivative undergoes a reaction with thiourea to form the thioureido linkage.
Final Coupling: The thioureido derivative is finally coupled with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated form.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Partially dechlorinated compounds.
Substitution: Nitrated or halogenated aromatic derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.
Medicine
Given its complex structure, the compound might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies could investigate its efficacy and mechanism of action in medical applications.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups might contribute to the development of advanced polymers or coatings.
作用機序
The mechanism by which 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloroethyl group could play a role in binding to active sites, while the thioureido and benzoic acid moieties might influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-hydroxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Contains a hydroxyl group instead of a methoxy group.
3-(3-(2,2,2-Trichloro-1-(4-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Has a methoxy group in a different position on the benzoylamino moiety.
Uniqueness
The presence of the thioureido linkage and the specific positioning of the methoxy group in 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C18H16Cl3N3O4S |
|---|---|
分子量 |
476.8 g/mol |
IUPAC名 |
3-[[2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c1-28-13-7-3-4-10(9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-6-2-5-11(8-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29) |
InChIキー |
ZFZKZNSNMAWKEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)
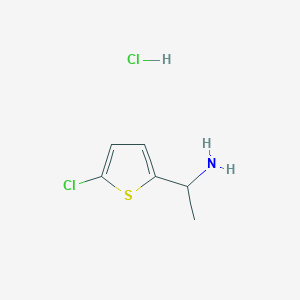


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)

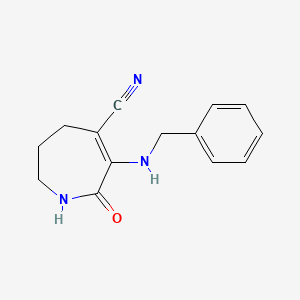
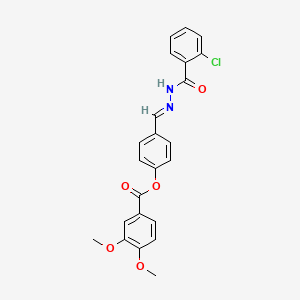
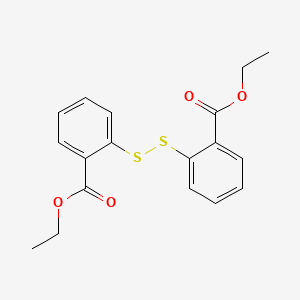
![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)

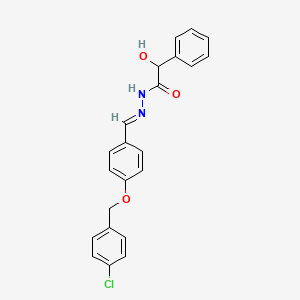
![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)
